molecular formula C17H24BNO3 B13688832 3-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester

3-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester

Cat. No.: B13688832
M. Wt: 301.2 g/mol
InChI Key: DRCICLFKYBVRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is a boronic ester derivative. Boronic esters are highly valued in organic synthesis due to their versatility and stability. This compound, in particular, is used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 3-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and substituted boronic esters .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester involves its ability to form stable complexes with various biomolecules. The boronic ester group can interact with diols and other nucleophiles, leading to the formation of stable boronate complexes. These interactions are crucial for its applications in drug delivery and therapeutic interventions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with biomolecules makes it particularly valuable in medicinal chemistry and drug development .

Properties

Molecular Formula

C17H24BNO3

Molecular Weight

301.2 g/mol

IUPAC Name

1-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C17H24BNO3/c1-12-11-13(18-21-16(2,3)17(4,5)22-18)8-9-14(12)19-10-6-7-15(19)20/h8-9,11H,6-7,10H2,1-5H3

InChI Key

DRCICLFKYBVRHC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCCC3=O)C

Origin of Product

United States

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